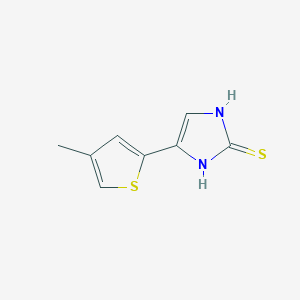

4-(4-Methylthiophen-2-yl)-1,3-dihydroimidazole-2-thione

Description

PMID26815044-Compound-47 is a novel inhibitor of discoidin domain receptors, which are a type of receptor tyrosine kinase. This compound has shown promising results in preclinical studies for the treatment of idiopathic pulmonary fibrosis, a chronic and progressive lung disease .

Properties

Molecular Formula |

C8H8N2S2 |

|---|---|

Molecular Weight |

196.3 g/mol |

IUPAC Name |

4-(4-methylthiophen-2-yl)-1,3-dihydroimidazole-2-thione |

InChI |

InChI=1S/C8H8N2S2/c1-5-2-7(12-4-5)6-3-9-8(11)10-6/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

KEJRMOMLDKMMDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)C2=CNC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of PMID26815044-Compound-47 involves computer-aided drug design and the application of isostere. The researchers at the Shanghai Institute of Materia Medica of the Chinese Academy of Sciences developed this compound through chemical modifications to eliminate unwanted kinase activities . The specific synthetic routes and reaction conditions are proprietary and have not been disclosed in detail.

Chemical Reactions Analysis

PMID26815044-Compound-47 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID26815044-Compound-47 has several scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of discoidin domain receptors.

Biology: It helps in understanding the role of discoidin domain receptors in cellular processes.

Industry: It may be used in the development of new drugs targeting discoidin domain receptors.

Mechanism of Action

PMID26815044-Compound-47 exerts its effects by inhibiting discoidin domain receptors, which are involved in various cellular processes, including cell adhesion, migration, and proliferation. The inhibition of these receptors leads to reduced fibrosis and improved lung function in preclinical models .

Comparison with Similar Compounds

PMID26815044-Compound-47 is compared with other similar compounds, such as Nintedanib and Pirfenidone, which are currently used in the treatment of idiopathic pulmonary fibrosis. Unlike these drugs, PMID26815044-Compound-47 shows notably better therapeutic effects and lower toxicity in preclinical models . Other similar compounds include various tyrosine kinase inhibitors, but PMID26815044-Compound-47 is unique due to its selectivity and potency against discoidin domain receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.